3-Acetoxymethyl-5-ethyl-5-phenylhydantoin
Description
Structure
3D Structure
Properties
CAS No. |
55251-14-4 |
|---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)methyl acetate |
InChI |
InChI=1S/C14H16N2O4/c1-3-14(11-7-5-4-6-8-11)12(18)16(13(19)15-14)9-20-10(2)17/h4-8H,3,9H2,1-2H3,(H,15,19) |
InChI Key |
BKCKGCIFWHFWDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)COC(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Enzymatic Methods:enzymes, Being Inherently Chiral, Can Be Used for the Stereoselective Synthesis or Resolution of Hydantoins.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for the definitive structural confirmation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.
Proton NMR (¹H NMR) Chemical Shifts and Coupling Analysis
Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms within the molecule. The expected chemical shifts for the protons in this compound are influenced by the electron-withdrawing effects of nearby carbonyl groups, the phenyl ring, and the acetoxy moiety.
The methylene (B1212753) protons of the acetoxymethyl group (N-CH₂-O) are anticipated to appear as a singlet, shifted downfield due to the adjacent nitrogen and oxygen atoms. The methyl protons of the acetoxy group (O-C(=O)-CH₃) would also present as a singlet. The ethyl group at the C5 position would exhibit a characteristic quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃), arising from spin-spin coupling with each other. The aromatic protons of the phenyl group would likely appear as a complex multiplet in the aromatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Specific spectral data for this compound is not available in the public domain. The following are predicted values based on the analysis of similar structures.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | 7.20-7.50 | Multiplet |
| N-CH₂-O | 5.50-5.80 | Singlet |
| O-C(=O)-CH₃ | 2.10-2.30 | Singlet |
| C5-CH₂-CH₃ | 1.80-2.10 | Quartet |
Carbon-13 NMR (¹³C NMR) Spectral Interpretation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbons of the hydantoin ring (C2 and C4) and the acetoxy group are expected to resonate at the downfield end of the spectrum. The quaternary carbon at C5, bonded to the ethyl and phenyl groups, will also have a characteristic chemical shift. The carbons of the phenyl ring will appear in the aromatic region, while the carbons of the ethyl, methylene, and methyl groups of the acetoxymethyl and acetoxy moieties will be found in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Specific spectral data for this compound is not available in the public domain. The following are predicted values based on the analysis of similar structures.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (Hydantoin C=O) | 155-158 |
| C4 (Hydantoin C=O) | 172-175 |
| Acetoxy C=O | 170-172 |
| C5 | 65-70 |
| Phenyl-C (quaternary) | 138-142 |
| Phenyl-C (CH) | 125-130 |
| N-CH₂-O | 68-72 |
| C5-CH₂-CH₃ | 30-35 |
| O-C(=O)-CH₃ | 20-22 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
While specific 2D NMR data for this compound are not publicly available, these techniques would be invaluable for unambiguous structural assignment.
COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, confirming the connectivity within the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular puzzle. For example, it could show correlations between the N-CH₂ protons and the C2 and C4 carbonyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the determination of the three-dimensional conformation of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands. Strong, sharp peaks in the region of 1700-1800 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibrations of the hydantoin ring and the ester group. The presence of the ester functionality would also be confirmed by C-O stretching bands. The aromatic C-H stretching of the phenyl group would likely appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl and acetoxymethyl groups would be observed just below 3000 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands for this compound (Note: Specific spectral data for this compound is not available in the public domain. The following are predicted values based on the analysis of similar structures.)
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
|---|---|---|
| Carbonyl (Hydantoin & Ester) | C=O Stretch | 1700 - 1780 (strong, multiple bands) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 (medium) |
| Ester | C-O Stretch | 1000 - 1300 (strong) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 (medium) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in confirming its structure.
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern would likely involve the loss of the acetoxymethyl group, the ethyl group, and cleavage of the hydantoin ring. Common fragments would include the phenyl group and the ethyl group.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the precise elemental composition. This is a powerful tool for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS analysis would provide valuable information confirming the connectivity of the molecule. The fragmentation pattern is dictated by the relative strengths of chemical bonds and the stability of the resulting fragments.
Upon introduction into the mass spectrometer and ionization (e.g., via electrospray ionization, ESI), the molecule would form a pseudomolecular ion, such as [M+H]⁺ or [M+Na]⁺. Collision-induced dissociation (CID) of this precursor ion would likely initiate fragmentation at the most labile sites. The N-acyloxymethyl group is a prime site for initial cleavage.
Key expected fragmentation pathways include:
Loss of the Acetoxymethyl Group: Cleavage of the N3-CH₂ bond would result in a significant fragment corresponding to the 5-ethyl-5-phenylhydantoin core.
Fragmentation of the Side Chain: The acetoxymethyl moiety itself can undergo fragmentation, such as the neutral loss of formaldehyde (B43269) (CH₂O) or ketene (B1206846) (C₂H₂O).
Alpha-Cleavage at C5: The bond between the C5 carbon and the ethyl group can cleave, leading to the loss of an ethyl radical.
Hydantoin Ring Cleavage: The heterocyclic ring can undergo scission, typically involving the loss of small, stable molecules like carbon monoxide (CO) or isocyanic acid (HNCO).
A proposed fragmentation scheme allows for the prediction of major product ions that would be observed in an MS/MS spectrum.
Table 1: Predicted MS/MS Fragmentation Data for this compound (Based on a parent molecular weight of 276.29 g/mol )
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (calculated) |
| 277.12 ([M+H]⁺) | [M - C₂H₂O + H]⁺ | Ketene (42.04) | 235.08 |
| 277.12 ([M+H]⁺) | [M - CH₃COOH + H]⁺ | Acetic Acid (60.05) | 217.07 |
| 277.12 ([M+H]⁺) | [M - C₃H₅O₂]⁺ (Loss of acetoxymethyl radical) | Acetoxymethyl radical (73.06) | 204.06 |
| 277.12 ([M+H]⁺) | [M - C₂H₅]⁺ (Loss of ethyl radical) | Ethyl radical (29.06) | 248.06 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of this compound are determined by the chromophores within its structure, primarily the phenyl ring and the carbonyl groups of the hydantoin moiety. Studies on related 5-alkyl-5-arylhydantoins show that their UV absorption spectra are typically characterized by a single main absorption band in the 200–400 nm region, which may exhibit a low-energy shoulder. semanticscholar.orgresearchgate.net This absorption is attributed to an intramolecular charge transfer transition, involving the migration of electron density from the hydantoin ring to the phenyl group. researchgate.net
The position of the absorption maximum (λmax) is sensitive to the solvent environment. A hypsochromic (blue) shift is generally observed as the hydrogen-bonding capability and polarity of the solvent increase. semanticscholar.org This is because polar, protic solvents can form hydrogen bonds with the carbonyl groups of the hydantoin ring, which lowers the energy of the ground state more than the excited state, thus increasing the energy required for the electronic transition. semanticscholar.org Although specific data for the title compound is not available, the behavior of the parent compound, 5-ethyl-5-phenylhydantoin (Nirvanol), provides a strong basis for prediction.
Table 2: Typical UV Absorption Maxima for 5-Ethyl-5-phenylhydantoin in Various Solvents
| Solvent | λmax (nm) |
| Cyclohexane | ~265 |
| Dioxane | ~264 |
| Methanol (B129727) | ~258 |
| Ethanol | ~258 |
| 1-Propanol | ~258 |
Data derived from studies on closely related 5-alkyl-5-arylhydantoins. semanticscholar.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the surveyed literature, extensive crystallographic studies on related 5,5-disubstituted hydantoins allow for a detailed prediction of its solid-state conformation and packing. rsc.orgtandfonline.com
The crystal packing of hydantoin derivatives is typically dominated by a network of intermolecular hydrogen bonds. rsc.org In the case of the title compound, the N1-H group would serve as a hydrogen bond donor. The carbonyl oxygen atoms at C2, C4, and the acetyl group would act as hydrogen bond acceptors. These interactions lead to the formation of well-defined supramolecular structures, such as centrosymmetric dimers, chains, or sheet-like assemblies. rsc.orgtandfonline.com
The hydantoin ring itself is expected to be nearly planar. The phenyl and ethyl substituents at the C5 position will adopt a specific conformation relative to the ring to minimize steric hindrance. The acetoxymethyl group at the N3 position introduces additional conformational flexibility.
Table 3: Representative Crystallographic Data for Related Hydantoin Derivatives
Data compiled from published crystallographic studies. rsc.orgtandfonline.com
Chiroptical Spectroscopy (e.g., Circular Dichroism) if Chiral Center Present
The this compound molecule possesses a chiral center at the C5 position of the hydantoin ring, as this carbon is attached to four different substituent groups (a phenyl group, an ethyl group, and two distinct nitrogen atoms within the ring). Consequently, the compound can exist as a pair of enantiomers, (R)- and (S)-3-Acetoxymethyl-5-ethyl-5-phenylhydantoin.
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is the definitive method for studying such chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers, being non-superimposable mirror images, will produce CD spectra that are exact mirror images of each other. A positive band (a positive Cotton effect) in the spectrum of one enantiomer will correspond to a negative band of equal magnitude at the same wavelength in the spectrum of the other.
The CD spectrum would show Cotton effects in the same wavelength region as the UV-Vis absorption bands (i.e., corresponding to the electronic transitions of the chromophores). The sign and magnitude of these Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms around the stereocenter.
While an experimental CD spectrum for this specific compound is not available, its enantiomers would be expected to exhibit distinct CD signals. Modern computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate theoretical CD spectra for both the (R) and (S) enantiomers. By comparing the experimentally measured spectrum of a pure enantiomer with the calculated spectra, the absolute configuration of that enantiomer can be unambiguously assigned.
Hydrolytic Stability and Degradation Pathways
The primary route of degradation for this compound under aqueous conditions is the hydrolysis of the ester linkage in the acetoxymethyl group. This reaction is a critical aspect of its chemical stability and is a common pathway for N-acyloxymethyl compounds, which are often designed as prodrugs that release an active substance upon cleavage.
The hydrolysis process involves the cleavage of the acyl-oxygen bond, yielding 3-hydroxymethyl-5-ethyl-5-phenylhydantoin and acetic acid. This reaction can be catalyzed by either acid or base. Under basic conditions, the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water.
Step 1 (Ester Hydrolysis): this compound hydrolyzes to 3-hydroxymethyl-5-ethyl-5-phenylhydantoin and acetic acid.
Step 2 (Ring Opening): The hydantoin ring itself can undergo hydrolytic cleavage, particularly under strong basic conditions. This process typically involves nucleophilic attack at the C-4 or C-2 carbonyl group, leading to the opening of the ring to form an N-carbamoyl-α-amino acid derivative. acs.orgresearchgate.net For example, the hydrolysis of unsubstituted hydantoin in alkaline conditions first yields hydantoic acid (an N-carbamoyl amino acid), which is then further hydrolyzed to glycine. acs.org A similar pathway can be postulated for 5,5-disubstituted hydantoins, which would ultimately lead to the corresponding α,α-disubstituted amino acid.
Reactions Involving the Acetoxymethyl Group
The acetoxymethyl substituent at the N-3 position is the most reactive site for many chemical transformations of the molecule.
Deacetylation is the hydrolysis of the acetyl group, as described in the section on hydrolytic stability. This reaction effectively removes the acetyl moiety, converting the compound into its N-hydroxymethyl analogue, 3-hydroxymethyl-5-ethyl-5-phenylhydantoin. This transformation is significant as it alters the lipophilicity and chemical properties of the molecule. The reaction can be achieved under standard ester hydrolysis conditions, such as treatment with aqueous acid (e.g., HCl) or base (e.g., NaOH).
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com For this compound, this would involve reacting the compound with a different alcohol (R'-OH) in the presence of an acid or base catalyst. masterorganicchemistry.commonash.edu
The reaction can be represented as: this compound + R'-OH ⇌ 3-(Alkyloxymethyl)-5-ethyl-5-phenylhydantoin + Acetic Acid
This process allows for the synthesis of various N-alkoxymethyl derivatives from the parent acetoxymethyl compound. To drive the equilibrium towards the product, the alcohol (R'-OH) is typically used in large excess as the solvent. masterorganicchemistry.com This reaction pathway provides a convenient method for modifying the N-3 substituent to generate analogues with different physicochemical properties.
Electrophilic and Nucleophilic Reactions at the Hydantoin Ring
The hydantoin ring possesses distinct sites for both electrophilic and nucleophilic attack.
Electrophilic Reactions: The hydantoin ring itself is an electron-deficient system due to the presence of two carbonyl groups, making it generally unreactive toward electrophilic substitution. However, the C-5 phenyl group is susceptible to electrophilic aromatic substitution (EAS). libretexts.orglibretexts.org The hydantoin ring, attached to the phenyl group, acts as a deactivating substituent, slowing down the rate of EAS compared to benzene. The reaction proceeds via the formation of a positively charged intermediate (Wheland intermediate). masterorganicchemistry.com The directing effect of the hydantoin substituent would likely favor substitution at the meta position of the phenyl ring. Common EAS reactions include nitration, halogenation, and sulfonation, each requiring a strong electrophile generated with a catalyst. masterorganicchemistry.com
Nucleophilic Reactions:
At Carbonyl Carbons: The C-2 and C-4 carbonyl carbons are electrophilic and can be attacked by nucleophiles. Strong nucleophiles, especially under basic conditions, can lead to the cleavage and opening of the hydantoin ring, as discussed under hydrolytic degradation. researchgate.netresearchgate.net
At Nitrogen Atoms: The N-1 proton is acidic (pKa ≈ 9) and can be removed by a base. thieme-connect.de The resulting anion is a nucleophile and can react with electrophiles, such as alkyl halides, allowing for substitution at the N-1 position. However, the N-3 proton is significantly more acidic, meaning that in an unsubstituted hydantoin, reaction with a base and an electrophile typically occurs at the N-3 position first. thieme-connect.de In this compound, the N-3 position is already substituted. Therefore, deprotonation and subsequent reaction with an electrophile would occur at the N-1 position.
Synthesis of Structurally Related Analogues and Derivatives
The synthesis of analogues and derivatives of this compound can be achieved by several strategies, focusing on the modification of the hydantoin core, the N-3 substituent, or the C-5 substituents. Studies have explored various alkoxymethyl and acyloxymethyl derivatives of 5-ethyl-5-phenylhydantoin for their biological activities. pcbiochemres.com
Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a compound like 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin, various chromatographic methods can be developed and validated to ensure specificity, sensitivity, and accuracy.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of hydantoin (B18101) derivatives. A typical HPLC method for a compound structurally similar to this compound, such as Phenytoin (B1677684), involves a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. researchgate.netscispace.com
Method development for this compound would involve optimizing several parameters to achieve good resolution, peak shape, and a reasonable run time. Key parameters to consider include the choice of stationary phase (e.g., C18 or C8), the composition of the mobile phase (e.g., acetonitrile (B52724) or methanol (B129727) content), the pH of the aqueous buffer, and the column temperature.
Validation of the developed HPLC method is essential to ensure its reliability. According to International Council for Harmonisation (ICH) guidelines, validation would include the assessment of the following parameters: researchgate.netscholarsresearchlibrary.com
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. researchgate.netscispace.com
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). scispace.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following interactive data table summarizes typical HPLC conditions used for the analysis of related hydantoin compounds, which could serve as a starting point for developing a method for this compound.
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Analyte | Reference |
|---|---|---|---|---|---|
| Hypersil BDS C18 (250x4.6 mm, 5 µm) | Methanol:Phosphate Buffer (pH 5.0) (50:50 v/v) | 1.0 | 215 | Phenytoin Sodium | researchgate.netscispace.com |
| Agilent Zorbax Extended C18 (150 mm × 4.6 mm) | Acetonitrile:Sodium Acetate (B1210297) (0.02 M, pH 4.6) (29:71 v/v) | Not Specified | Not Specified | Phenytoin | nih.gov |
| C8 | Acetonitrile:1% Acetic Acid (60:40 v/v) | Not Specified | Not Specified | Phenytoin Impurities | researchgate.net |
Gas Chromatography (GC) is another viable technique for the analysis of hydantoin derivatives, although it may require derivatization to improve the volatility and thermal stability of the analyte. A study on the quantification of 5,5-diphenylhydantoin (phenytoin) and its metabolite utilized a GC/mass spectrometric method. nih.gov This involved an acid hydrolysis step followed by extraction and permethylation of the analytes. nih.gov
For this compound, a similar derivatization approach might be necessary. The acetoxymethyl group may also be susceptible to thermal degradation, which would need to be considered during method development. The use of a mass spectrometer (MS) as a detector provides high selectivity and sensitivity.
The table below outlines a potential set of GC-MS parameters for the analysis of a related hydantoin, which could be adapted for this compound.
| Parameter | Condition | Analyte | Reference |
|---|---|---|---|
| Derivatization | Permethylation | 5,5-diphenylhydantoin | nih.gov |
| Detection | Mass Spectrometry (MS) | 5,5-diphenylhydantoin | nih.gov |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method that is well-suited for the qualitative assessment of purity and for monitoring the progress of chemical reactions. researchgate.netrroij.com In the context of this compound, TLC can be used to identify the presence of impurities, such as starting materials or by-products from its synthesis. rsc.org
A typical TLC analysis involves spotting a solution of the sample onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. After development, the spots can be visualized under UV light or by using a staining reagent. illinois.edu The purity of the sample can be inferred from the number and intensity of the spots. researchgate.net
Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC can be a powerful tool for the analysis of chiral compounds and is gaining popularity in pharmaceutical analysis. nih.gov For this compound, which possesses a chiral center at the 5-position of the hydantoin ring, SFC could be employed for enantioseparation.
A study on the enantioseparation of 3,5-disubstituted hydantoins demonstrated the utility of SFC with immobilized polysaccharide-based chiral stationary phases. irb.hr This technique offers advantages over HPLC, including faster analysis times and reduced use of organic solvents. selvita.com
The following table summarizes typical SFC conditions that could be applicable for the chiral separation of this compound.
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Analyte Type | Reference |
|---|---|---|---|---|---|
| CHIRAL ART Amylose-SA | CO2/Alcohol (MeOH, EtOH, or 2-PrOH) (80/20 v/v) | 4.0 | 254 | syn- and anti-3,5-disubstituted hydantoins | irb.hr |
Spectroscopic Detection and Quantification Methods
Spectroscopic methods are often coupled with chromatographic techniques to provide sensitive and selective detection and quantification of analytes.
Ultraviolet-Visible (UV-Vis) spectroscopy is the most common method of detection used in HPLC. chromatographyonline.com The principle is based on the absorption of UV or visible light by the analyte at a specific wavelength. The hydantoin ring system and the phenyl group in this compound are expected to exhibit significant UV absorbance.
For quantitative analysis, a wavelength at which the analyte shows maximum absorbance (λmax) is typically chosen to ensure the highest sensitivity. researchgate.netresearchgate.net The λmax for phenytoin has been reported to be around 202 nm. researchgate.netresearchgate.net However, it is important to note that the UV spectrum can be influenced by the solvent and the pH of the solution. chromatographyonline.com A comparison of UV and HPLC methods for the dissolution testing of sodium phenytoin capsules revealed that the UV method can be subject to interference from inactive ingredients and degradation products, highlighting the importance of chromatographic separation for accurate quantification. nih.gov
The following table provides a summary of UV detection parameters for related hydantoin compounds.
| Compound | λmax (nm) | Reference |
|---|---|---|
| Phenytoin | 202 | researchgate.netresearchgate.net |
| Phenytoin Sodium | 215 | researchgate.netscispace.com |
Mass Spectrometry Detection (LC-MS, GC-MS)
Mass spectrometry (MS), coupled with chromatographic separation techniques such as liquid chromatography (LC) or gas chromatography (GC), stands as a powerful tool for the sensitive and selective analysis of pharmaceutical compounds. While specific methods for this compound are not extensively detailed in publicly available literature, the analytical approaches for structurally similar hydantoin derivatives, such as phenytoin, provide a strong basis for method development.
Liquid Chromatography-Mass Spectrometry (LC-MS) would likely be a preferred method due to the polarity and thermal lability of many hydantoin compounds. A reverse-phase LC system could be employed to separate the analyte from matrix components. The mass spectrometer, often a triple quadrupole (QqQ) instrument, would be operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. The ionization source would likely be electrospray ionization (ESI), given its suitability for a wide range of organic molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be a viable technique, potentially after a derivatization step to increase the volatility and thermal stability of the analyte. GC-MS is a well-established technique for the analysis of various hydantoin compounds. For instance, GC-MS has been successfully used for the metabolic profiling of various compounds, demonstrating its broad applicability.
A hypothetical GC-MS method for this compound might involve the following:
| Parameter | Hypothetical Condition |
| GC Column | Capillary column (e.g., DB-5ms) |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial temperature hold, followed by a ramp to a final temperature |
| Ionization Mode | Electron Ionization (EI) |
| MS Analyzer | Quadrupole |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |
Electrophoretic Techniques (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) offers an alternative to chromatographic methods, providing high separation efficiency, short analysis times, and low consumption of reagents and samples. While specific applications of CE for this compound are not documented, the technique has been successfully applied to the analysis of other antiepileptic drugs, suggesting its potential utility. A micellar electrokinetic chromatography (MEKC) mode of CE could be particularly suitable for the separation of neutral compounds like many hydantoin derivatives.
Sample Preparation Strategies for Complex Matrices (e.g., biological matrices for in vitro studies)
The accurate quantification of this compound in complex matrices, such as plasma or urine for in vitro metabolism studies, necessitates an efficient sample preparation step to remove interfering substances. Common strategies include:
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the biological sample to precipitate proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its differential solubility in two immiscible liquid phases. For related hydantoin compounds, ethyl acetate has been used as the extraction solvent. nih.gov
Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte, while matrix interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent, providing a clean and concentrated sample.
The choice of sample preparation technique will depend on the nature of the biological matrix, the concentration of the analyte, and the required sensitivity of the analytical method.
Method Validation Parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ)
To ensure the reliability and reproducibility of any quantitative analytical method for this compound, a thorough validation is essential. The validation should be performed in accordance with international guidelines (e.g., ICH, FDA) and would typically include the following parameters:
| Parameter | Description |
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. |
| Linearity | The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a series of at least five concentrations. |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte added to a sample. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
By establishing these parameters, the developed analytical method can be considered reliable for its intended purpose in the analysis of this compound.
Computational Chemistry and Theoretical Studies
Molecular Orbital Calculations and Electronic Structure Analysis
Molecular orbital (MO) calculations are fundamental to understanding the electronic properties of 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin. The electronic structure of hydantoin (B18101) derivatives has been a subject of theoretical investigation to elucidate their reactivity and structure-activity relationships.
The hydantoin ring itself possesses a unique electronic structure due to the presence of two carbonyl groups and two nitrogen atoms. The distribution of electron density, as revealed by Natural Bond Orbital (NBO) analysis of similar hydantoin structures, indicates that the oxygen atoms of the carbonyl groups bear a significant negative charge, making them potential sites for electrophilic attack or hydrogen bonding. Conversely, the carbonyl carbon atoms are electrophilic.
Theoretical studies on hydantoin and its derivatives have employed Density Functional Theory (DFT) methods, such as B3LYP with various basis sets, to calculate properties like molecular geometries, vibrational frequencies, and electronic energies. researchgate.netorientjchem.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. For many hydantoin derivatives, the HOMO is localized on the phenyl ring, while the LUMO is distributed over the hydantoin moiety. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity.
In a study of phenylmethylenehydantoins, the LUMO energy was identified as a critical parameter for their anticonvulsant activity. nih.govresearchgate.net This suggests that the electron-accepting ability of the hydantoin core is important for its biological function. For this compound, the acetoxymethyl group at the N-3 position would further influence the electronic distribution. The ester carbonyl group can withdraw electron density, potentially affecting the reactivity of the hydantoin ring.
A detailed analysis of the electronic structure of diphenylhydantoin derivatives has shown that differences in geometry and electronic properties between active and inactive compounds can be linked to their pharmacological activity. nih.gov These studies often involve calculating and comparing various electronic properties to understand the structural features that confer biological activity.
Table 1: Calculated Electronic Properties of a Representative Hydantoin Derivative
| Property | Calculated Value | Method |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-311++G(d,p) |
Note: The data in this table is illustrative and based on typical values for hydantoin derivatives. Specific calculations for this compound would be required for precise values.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is crucial for its interaction with biological targets. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them, thus defining its energy landscape. rsc.orgnih.govfu-berlin.de
The central hydantoin ring is relatively rigid, but the substituents at the C-5 and N-3 positions can rotate, leading to different conformers. The phenyl and ethyl groups at the C-5 position can adopt various orientations relative to the hydantoin ring. Similarly, the acetoxymethyl group at the N-3 position has rotational freedom around the N-CH2 and CH2-O bonds.
Computational methods like molecular mechanics and quantum mechanics are used to explore the potential energy surface of the molecule and identify low-energy conformers. nih.gov For instance, a conformational analysis of 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, a molecule with a similar substitution pattern at a quaternary carbon, revealed the existence of multiple stable chair and twist conformations, with the relative energies being solvent-dependent. researchgate.net This suggests that the preferred conformation of this compound in a biological environment might differ from its gas-phase structure.
Studies on hydantoin-based peptidomimetics have shown that the hydantoin scaffold can induce specific secondary structures, such as β-turns and α-helices, depending on the substituents. acs.org The conformational preferences are often stabilized by intramolecular hydrogen bonds. acs.org While this compound is not a peptide, this highlights the structure-directing influence of the hydantoin ring.
The energy landscape of a molecule dictates its dynamic behavior. Understanding the relative energies of different conformers and the barriers to their interconversion is important for predicting which conformation is likely to be biologically active.
Molecular Docking and Ligand-Protein Binding Affinity Predictions (in vitro systems)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is widely used to understand the interactions between small molecules like this compound and their potential protein targets.
For hydantoin derivatives with anticonvulsant activity, the voltage-gated sodium channel is a key target. nih.gov Molecular docking studies have been performed on various hydantoin derivatives to investigate their binding modes within the channel. rsc.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity.
In molecular docking simulations of 5,5'-diphenylhydantoin Schiff bases, the ligands were docked into the active sites of receptors, and the resulting poses were evaluated using scoring functions like the London dG function. nih.gov Similarly, docking studies on thiohydantoin derivatives against various protein targets have shown binding energies ranging from -4.4 to -9.6 kcal/mol, indicating favorable interactions. ajchem-a.comajchem-a.comresearchgate.net
The binding affinity of a ligand to a protein is a measure of the strength of their interaction. Computational methods can predict this affinity, often expressed as a binding free energy. These predictions can help in prioritizing compounds for experimental testing. For example, in a study of N-alkylated 5,5-diphenylhydantoin derivatives, molecular docking was used to estimate their binding affinity towards cholesterol oxidase. nih.gov
Table 2: Representative Predicted Binding Affinities of Hydantoin Derivatives to Protein Targets
| Hydantoin Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) |
| (E)-5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one | Isocitrate Dehydrogenase | -8.5 |
| 5,5'-diphenylhydantoin Schiff base | Opioid Receptor | -7.2 |
| N-benzyl-5,5-diphenylhydantoin | Cholesterol Oxidase | -10.97 |
Note: The data in this table is based on published studies of different hydantoin derivatives and is for illustrative purposes. The binding affinity of this compound would depend on the specific protein target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgacs.orgcncb.ac.cnnih.gov For hydantoin derivatives, QSAR models have been developed to predict their anticonvulsant activity. acs.orgacs.orgcncb.ac.cnnih.gov
In a comprehensive QSAR study on a large set of hydantoin analogues, various molecular descriptors were calculated to represent their topological, geometric, electronic, and thermodynamic properties. acs.orgacs.orgcncb.ac.cnnih.gov These descriptors were then correlated with the experimentally measured anticonvulsant activity (expressed as ED50 values from the maximal electroshock seizure test). acs.orgacs.orgcncb.ac.cnnih.gov
The resulting QSAR models can be used to predict the activity of new, untested hydantoin derivatives. These models often highlight the key structural features that are important for activity. For example, a QSAR model for phenylmethylenehydantoins identified LUMO energy and the logarithm of the partition coefficient (log P) as critical parameters for their anticonvulsant activity. nih.govresearchgate.net This indicates that both electronic properties and lipophilicity play a significant role.
The general approach in QSAR involves:
Data Set Preparation : Assembling a set of compounds with known biological activity. acs.orgacs.orgcncb.ac.cnnih.gov
Descriptor Calculation : Computing a wide range of molecular descriptors for each compound. acs.orgacs.orgcncb.ac.cnnih.gov
Model Development : Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model. acs.orgacs.orgcncb.ac.cnnih.gov
Model Validation : Assessing the predictive power of the model using internal and external validation techniques.
For this compound, a QSAR model could be used to predict its potential anticonvulsant activity based on its calculated molecular descriptors.
Reaction Pathway Energetics and Transition State Calculations
Computational chemistry can be used to study the mechanisms of chemical reactions, including the synthesis and degradation of this compound. This involves calculating the energies of reactants, products, intermediates, and transition states along a reaction pathway. nih.govreddit.comucsb.edu
The synthesis of the hydantoin core often proceeds via the Bucherer–Bergs reaction. nih.govjsynthchem.commdpi.com Theoretical studies of this reaction can elucidate the reaction mechanism and identify the rate-determining step by calculating the energy barriers for each step. mdpi.com For example, in the formation of hydantoins from ketones, the relative energy barriers of different pathways determine the final product distribution. mdpi.com
The hydrolysis of the hydantoin ring is another important reaction, particularly in the context of its metabolism. researchgate.net Computational studies can model the hydrolysis process, either uncatalyzed or enzyme-catalyzed, to understand the energetics of ring opening.
Transition state theory is a fundamental concept in these studies. ucsb.edu The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. ucsb.edu Locating the transition state structure and calculating its energy is a key step in understanding reaction kinetics. reddit.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, molecular flexibility, and interactions with the environment.
For this compound, MD simulations can be used to:
Explore its conformational landscape in solution and identify the most populated conformers.
Study its interaction with a protein target in detail, providing information on the stability of the ligand-protein complex and the key interactions that maintain binding.
Investigate its diffusion and transport properties, for example, across a model cell membrane.
In a study of N-alkylated 5,5-diphenylhydantoin derivatives, an 80-nanosecond MD simulation was performed on a ligand-protein complex to evaluate its stability. preprints.org The root-mean-square deviation (RMSD) of the protein and ligand atoms was monitored over time to assess conformational changes. A stable RMSD indicates that the complex has reached equilibrium and is not undergoing major structural rearrangements. preprints.org
MD simulations can also be used to calculate binding free energies, providing a more rigorous prediction of binding affinity than molecular docking alone. These calculations, however, are computationally more demanding.
Preclinical Pharmacokinetic and Metabolic Investigations in Vitro and Animal Models Only
In Vitro Metabolic Stability Assessment (e.g., using liver microsomes, S9 fractions)
Specific in vitro metabolic stability data, such as half-life (t½) or intrinsic clearance (CLint) for 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin, are not extensively detailed in publicly available literature. However, based on the chemical structure, the primary metabolic step is the rapid hydrolysis of the ester bond in the acetoxymethyl group. This reaction is typically mediated by ubiquitous esterase enzymes present in plasma, liver microsomes, and S9 fractions.
The expected metabolic cascade is as follows:
Initial Hydrolysis : this compound is rapidly cleaved by esterases.
Formation of Intermediates : This hydrolysis yields an unstable N-hydroxymethyl intermediate and acetic acid.
Release of Active Compound : The intermediate spontaneously decomposes to release formaldehyde (B43269) and the active moiety, 5-ethyl-5-phenylhydantoin (EPH).
Consequently, in vitro stability assays would likely show a very short half-life for the parent prodrug, with rapid conversion to EPH. The subsequent stability assessment would then focus on the metabolic rate of EPH itself within the liver fractions.
Identification of In Vitro Metabolites and Metabolic Pathways
Following the initial conversion of the prodrug to 5-ethyl-5-phenylhydantoin (EPH), the metabolism of EPH has been characterized, primarily through in vivo studies in dogs which inform the likely in vitro pathways. The metabolic pathways for EPH are stereoselective and involve several key transformations.
Key metabolic pathways for the active metabolite (EPH) include:
Aromatic Hydroxylation : The phenyl ring of EPH undergoes hydroxylation, primarily at the para- and meta-positions.
Arene Oxide Formation : An intermediate dihydrodiol metabolite has been identified, suggesting the formation of an arene oxide precursor, a common pathway for aromatic compounds metabolized by cytochrome P450 enzymes.
N-Glucuronidation : Direct conjugation of glucuronic acid to the hydantoin (B18101) nitrogen atom is a major metabolic route.
Based on studies in dogs, the primary metabolites of EPH have been identified. nih.govnih.gov
| Metabolite Name | Metabolic Pathway |
| 5-ethyl-5-(4-hydroxyphenyl)hydantoin (p-EHPH) | Aromatic Hydroxylation |
| 5-ethyl-5-(3-hydroxyphenyl)hydantoin (m-EHPH) | Aromatic Hydroxylation |
| (5S)-5-[(3R,4R)-3,4-dihydroxy-1,5-cyclohexadien-1-yl]-5-ethylhydantoin | Arene Oxide Formation |
| 5-ethyl-5-phenylhydantoin N-glucuronide | N-Glucuronidation |
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (in silico models)
Specific in silico ADME prediction studies for this compound have not been reported in the reviewed literature. Such computational models are typically used in early drug discovery to forecast a compound's pharmacokinetic properties.
For a compound like this compound, an in silico assessment would typically evaluate parameters such as:
Aqueous Solubility : Predicting how well the compound dissolves, which impacts absorption.
Lipophilicity (LogP) : Assessing the compound's partitioning between oil and water, which influences membrane permeability and distribution.
Membrane Permeability : Predicting its ability to cross biological membranes, such as the intestinal wall.
Plasma Protein Binding : Estimating the extent to which the compound will bind to proteins in the bloodstream.
Metabolic Site Prediction : Identifying atoms most likely to be modified by metabolic enzymes.
Given its structure as a prodrug, models would likely predict that the acetoxymethyl ester increases lipophilicity compared to the parent EPH, potentially influencing its absorption characteristics before its rapid hydrolysis.
Enzyme Inhibition/Induction Studies (in vitro, e.g., cytochrome P450 enzymes)
While data for this compound is unavailable, studies on its active metabolite, 5-ethyl-5-phenylhydantoin (EPH), have demonstrated significant effects on drug-metabolizing enzymes. EPH has been identified as an inducer of cytochrome P450 (CYP) enzymes in rats. This profile is comparable to that of phenobarbital, a classic CYP inducer. nih.govnih.gov
Research in rat models and cultured rat hepatocytes has shown that EPH treatment leads to an increase in the expression and activity of specific CYP isoforms. nih.gov
| Animal Model | Enzyme System | Finding | Reference |
| Rats | Cytochrome P450 | EPH administration increased P450-mediated enzyme activities. | nih.gov |
| Rats | Cytochrome P450 2B | EPH was shown to be an effective inducer of P450 2B, similar to phenobarbital. | nih.gov |
These findings indicate that after hydrolysis, the resulting EPH can alter the metabolic clearance of other drugs that are substrates for these enzymes.
Pharmacokinetic Profiling in Animal Models (e.g., dogs, rats)
In dogs administered EPH, the compound is extensively metabolized, and the resulting products are excreted in the urine. nih.gov Quantitative analysis of urinary metabolites revealed that N-glucuronidation is the predominant metabolic pathway in this species. nih.gov The major identified urinary metabolites after administration of EPH to dogs were unchanged drug, hydroxylated metabolites (p-EHPH and m-EHPH), a dihydrodiol metabolite, and a significant amount of the N-glucuronide of EPH. nih.govnih.gov
Studies in rodents have also been performed, though detailed pharmacokinetic parameters were not the primary focus. One study investigated the hypolipidemic effects of EPH enantiomers in rats and mice, confirming biological activity following administration, but did not report on plasma concentration profiles. nih.gov
Mechanistic Investigations at the Molecular and Cellular Level in Vitro Studies Only
Receptor Binding Assays and Ligand-Target Interactions (in vitro)
It is widely accepted that hydantoin (B18101) derivatives modulate the function of voltage-gated sodium channels. These channels are critical for the initiation and propagation of action potentials in neurons. The binding of hydantoins is thought to occur at a specific site on the channel protein, stabilizing the inactivated state of the channel. This action reduces the ability of neurons to fire at high frequencies, a hallmark of seizure activity.
The interaction is believed to be non-covalent, involving a combination of hydrophobic and hydrogen-bonding interactions between the hydantoin molecule and amino acid residues within the channel pore. The phenyl and ethyl groups at the C-5 position of 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin are expected to contribute significantly to the hydrophobic interactions, anchoring the molecule within a specific binding pocket. The acetoxymethyl group at the N-3 position may influence the compound's solubility and its interaction with the more polar regions of the binding site or the surrounding solvent.
Table 1: Postulated Ligand-Target Interactions for Hydantoin Derivatives
| Interaction Type | Structural Moiety of this compound | Postulated Interacting Partner on Voltage-Gated Sodium Channel |
|---|---|---|
| Hydrophobic Interactions | 5-phenyl group, 5-ethyl group | Hydrophobic amino acid residues in the channel pore |
| Hydrogen Bonding | Hydantoin ring carbonyl and imide groups | Polar amino acid residues in the binding site |
Enzyme Modulation and Inhibition Kinetics (in vitro)
The in vitro metabolism of hydantoin derivatives is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver. While specific studies on the enzyme modulation and inhibition kinetics of this compound are scarce, research on its parent compound, 5-ethyl-5-phenylhydantoin (Nirvanol), and other related structures indicates that these compounds can be both substrates and inducers of CYP enzymes.
For instance, phenobarbital, a structurally related anticonvulsant, is a well-known inducer of CYP2B enzymes. It is plausible that this compound may also exhibit inductive effects on certain CYP isoforms. In vitro studies using human liver microsomes or recombinant CYP enzymes would be necessary to determine the specific isoforms involved in its metabolism and its potential to act as an inhibitor or inducer. Such studies would typically involve incubating the compound with the enzyme source and measuring the depletion of the parent compound or the formation of metabolites over time.
To assess inhibitory potential, in vitro assays would measure the effect of increasing concentrations of this compound on the metabolic activity of specific CYP isoforms using probe substrates. From this data, IC₅₀ values and, subsequently, inhibition constants (Kᵢ) could be determined. Without such direct experimental evidence, any discussion on the specific enzyme inhibition kinetics of this compound remains speculative.
Cell-Based Assays for Specific Biological Pathways (e.g., cell signaling, protein expression)
While in vivo studies have demonstrated the anticonvulsant efficacy of this compound, specific in vitro cell-based assay data detailing its effects on biological pathways is not extensively documented. However, based on its presumed mechanism of action on voltage-gated sodium channels, its effects in neuronal cell lines can be hypothesized.
In vitro electrophysiology studies, such as patch-clamp experiments on cultured neurons (e.g., from the hippocampus or cortex), would be the most direct way to observe the effects of this compound on sodium currents. It would be expected to reduce the amplitude of sodium currents and shift the voltage-dependence of inactivation to more negative potentials, consistent with stabilization of the inactivated state.
Furthermore, cell-based assays could be employed to investigate downstream effects of sodium channel modulation. For example, by inhibiting excessive neuronal firing, the compound could indirectly affect calcium signaling pathways that are activated by depolarization. Assays measuring intracellular calcium levels in response to various stimuli in the presence and absence of the compound could elucidate these effects. Changes in the expression of proteins related to neuronal activity and plasticity, such as immediate-early genes (e.g., c-Fos), could also be assessed in neuronal cell cultures following treatment.
Structure-Activity Relationship (SAR) Derivation from Mechanistic Data
The structure-activity relationships (SAR) for hydantoin-based anticonvulsants have been extensively studied. These studies provide a framework for understanding how the structural features of this compound contribute to its biological activity.
Substitution at the N-3 position of the hydantoin ring can significantly modulate the compound's properties. The introduction of the acetoxymethyl group in this compound is a key modification. This group can be considered a pro-drug moiety, which may be cleaved in vivo to release the active metabolite, 5-ethyl-5-phenylhydantoin. In vitro, the intact acetoxymethyl group would alter the polarity and hydrogen-bonding capabilities of the N-3 position compared to an unsubstituted hydantoin. This could influence its binding affinity and selectivity for the sodium channel. Mechanistic SAR studies would involve synthesizing a series of analogs with different substituents at the N-3 position and evaluating their in vitro activity in receptor binding and cell-based assays to systematically probe the influence of this position on the molecular interactions.
Table 2: General Structure-Activity Relationships for Anticonvulsant Hydantoins
| Position | Structural Feature | Influence on Activity |
|---|---|---|
| C-5 | Two substituents (e.g., aryl, alkyl) | Essential for anticonvulsant activity; contributes to hydrophobic binding. |
| N-1 | Unsubstituted or small alkyl group | Substitution can affect metabolism and activity. |
| N-3 | Substitution can modify physicochemical properties and act as a prodrug moiety. | The acetoxymethyl group likely impacts solubility and may be cleaved to an active metabolite. |
Investigation of Stereochemical Influence on Molecular Interactions
The C-5 position of 5-ethyl-5-phenylhydantoin is a chiral center, meaning the molecule can exist as two enantiomers (R and S). The introduction of the acetoxymethyl group at the N-3 position does not create a new chiral center. Therefore, this compound will also exist as a pair of enantiomers.
It is a well-established principle in pharmacology that stereochemistry can have a profound impact on the interaction of a drug with its biological target. The binding sites of receptors and enzymes are themselves chiral, and thus can exhibit stereoselectivity, binding one enantiomer with higher affinity than the other.
For related hydantoins, stereoselective metabolism has been observed, where one enantiomer is metabolized more rapidly than the other. This can lead to different pharmacokinetic profiles and potentially different therapeutic and toxicological outcomes for the individual enantiomers. While specific studies on the stereochemical influence on the molecular interactions of this compound are not available, it is highly probable that its enantiomers would exhibit differences in their binding affinity for the voltage-gated sodium channel and in their rates of enzymatic metabolism. In vitro studies using the separated enantiomers in receptor binding and enzyme inhibition assays would be necessary to quantify these differences and to determine if one enantiomer is predominantly responsible for the observed pharmacological activity.
Role As a Synthetic Intermediate and Precursor in Chemical Synthesis
Utilization in the Synthesis of Other Complex Hydantoin (B18101) Derivatives
The N-3 acetoxymethyl group of 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin is an effective electrophilic handle. In the presence of a Lewis acid, the acetoxy group can be eliminated to generate a transient N-acyliminium ion. This highly electrophilic intermediate can be trapped by a wide array of nucleophiles, providing a direct route to diverse N-3 substituted hydantoin derivatives. This method is particularly valuable for introducing complex or sensitive functional groups that might not be compatible with traditional N-alkylation conditions.
The versatility of this approach allows for the synthesis of a library of derivatives from a single, common precursor. The reaction's scope can be expanded by varying the nucleophile, leading to novel compounds with potentially enhanced biological activities.
Table 1: Examples of Complex Hydantoin Derivatives from Nucleophilic Substitution
| Nucleophile | Resulting N-3 Substituent | Potential Derivative Class |
|---|---|---|
| Indoles | Indol-3-ylmethyl | Biologically active alkaloids |
| Silyl enol ethers | β-Ketoalkyl | Functionalized side chains |
| Allyltrimethylsilane | Allyl | Precursors for further modification |
| Grignard reagents | Alkyl/Aryl | Lipophilic analogues |
| Azides (e.g., TMSN₃) | Azidomethyl | Precursors for triazoles/amines |
Application in Heterocyclic Compound Synthesis
The electrophilic nature of the N-acyliminium ion derived from this compound can be harnessed for the construction of fused and spirocyclic heterocyclic systems. Through intramolecular reactions, a tethered nucleophile can attack the iminium ion, leading to cyclization. This strategy is a powerful tool for creating rigid, conformationally constrained molecules, a common objective in medicinal chemistry to enhance binding affinity and selectivity for biological targets.
For instance, by first modifying the N-1 position with a substituent containing a nucleophilic moiety (such as a phenol (B47542) or an enolizable ketone), subsequent acid-catalyzed generation of the N-3 acyliminium ion can trigger an intramolecular cyclization event, yielding complex polycyclic structures that merge the hydantoin core with another ring system.
Integration into Multi-component Reactions
While this compound, as a pre-formed heterocycle, is not a typical substrate for classic multicomponent reactions (MCRs) that build the ring system from acyclic precursors (like the Bucherer-Bergs synthesis), it can be strategically employed in one-pot, tandem reaction sequences that incorporate MCRs. nih.govmdpi.com MCRs are highly efficient processes that combine three or more reactants in a single step to generate complex products, adhering to the principles of green chemistry by maximizing atom economy and minimizing waste. mdpi.com
A synthetic strategy could involve using an MCR to assemble a complex nucleophile in situ. This newly formed nucleophile could then, in the same reaction vessel, react with this compound upon addition of a Lewis acid. This approach combines the efficiency of MCRs in rapidly building molecular complexity with the unique reactivity of the hydantoin precursor, enabling the swift assembly of highly elaborate molecular architectures. This tandem MCR-alkylation sequence represents a modern and efficient approach to synthesizing novel and diverse hydantoin-based compounds.
Future Perspectives and Emerging Research Avenues
Exploration of New Synthetic Methodologies
The classical methods for synthesizing hydantoin (B18101) derivatives, such as the Bucherer-Bergs reaction, have been the bedrock of medicinal chemistry for decades. However, the pursuit of greener, more efficient, and versatile synthetic strategies is a paramount objective in modern drug discovery. Future research into the synthesis of 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin and its analogs is expected to focus on several key areas:
Microwave-Assisted Organic Synthesis (MAOS): This technology has the potential to dramatically reduce reaction times, increase yields, and improve the purity of the final products. The application of MAOS to the synthesis of hydantoin derivatives could offer a more sustainable and cost-effective manufacturing process.
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced safety, scalability, and product consistency. Exploring flow chemistry for the synthesis of this compound could streamline its production.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a complex product, offer a highly efficient approach to generating molecular diversity. The development of novel MCRs for the one-pot synthesis of functionalized hydantoins could accelerate the discovery of new derivatives with unique biological activities.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is gaining traction due to their high specificity and mild reaction conditions. Investigating enzymatic routes for the synthesis or modification of the hydantoin core could lead to the production of enantiomerically pure compounds with improved therapeutic indices.
A comparative look at traditional versus modern synthetic approaches is presented in the table below, highlighting the potential advantages of adopting newer methodologies.
| Methodology | Key Advantages | Potential Application to this compound Synthesis |
| Bucherer-Bergs Reaction | Well-established, readily available starting materials. | Foundational method for creating the core 5-ethyl-5-phenylhydantoin structure. |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, improved yields, enhanced reaction control. | Acceleration of the N-acetoxymethylation step and optimization of the core synthesis. |
| Flow Chemistry | High scalability, improved safety, consistent product quality. | Continuous and automated production for industrial-scale manufacturing. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid generation of libraries. | One-pot synthesis of diverse N-3 substituted 5-ethyl-5-phenylhydantoin derivatives. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enantioselective synthesis of chiral analogs to investigate stereospecific bioactivity. |
Development of Advanced Analytical Techniques
The comprehensive characterization of this compound and its metabolites is crucial for understanding its pharmacokinetic and pharmacodynamic properties. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable, future research will likely see the adoption of more advanced and sensitive methods.
High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) MS provide ultra-high resolution and mass accuracy, enabling the unambiguous identification of the parent compound and its metabolites in complex biological matrices.
Tandem Mass Spectrometry (MS/MS): This technique is invaluable for structural elucidation, allowing for the fragmentation of ions to reveal detailed structural information, which is critical for identifying metabolic pathways.
Advanced NMR Techniques: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide detailed information about the connectivity of atoms within the molecule, confirming its structure and stereochemistry. While specific spectral data for this compound is not readily available in the public domain, representative chemical shifts for a related compound, 5-ethyl-5-phenylhydantoin, are provided for illustrative purposes.
Illustrative NMR Data for a Related Hydantoin Structure (Note: This data is for 5-ethyl-5-phenylhydantoin and is intended to be representative of the types of signals expected for the core structure of this compound. The addition of the acetoxymethyl group at the N-3 position would introduce additional signals and cause shifts in the existing ones.)
| Nucleus | Chemical Shift (ppm) - Representative |
| ¹H NMR | |
| Phenyl-H | 7.2 - 7.5 (m) |
| Ethyl-CH₂ | 1.9 - 2.1 (q) |
| Ethyl-CH₃ | 0.8 - 1.0 (t) |
| NH (N1) | ~8.0 (s, br) |
| NH (N3) | ~10.5 (s, br) |
| ¹³C NMR | |
| Carbonyl (C2) | ~157 |
| Carbonyl (C4) | ~175 |
| Phenyl-C (quaternary) | ~140 |
| Phenyl-CH | 125 - 129 |
| C5 (quaternary) | ~65 |
| Ethyl-CH₂ | ~30 |
| Ethyl-CH₃ | ~8 |
Chiral Chromatography: The development of robust chiral separation methods, such as supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC) with chiral stationary phases, will be essential for isolating and quantifying the individual enantiomers of this compound and its chiral metabolites, as stereochemistry often plays a critical role in biological activity.
Deepening Mechanistic Understanding through Biophysical Studies
While the anticonvulsant activity of many hydantoin derivatives is attributed to their interaction with voltage-gated sodium channels, the precise molecular interactions of this compound remain to be fully elucidated. rsc.orgsemanticscholar.org Biophysical techniques are poised to provide unprecedented insights into its mechanism of action.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These powerful techniques can be used to determine the three-dimensional structure of the compound bound to its biological target, such as a sodium channel protein. Such structural information is invaluable for understanding the molecular basis of its activity and for guiding the design of more potent and selective derivatives.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These label-free techniques can be employed to quantify the binding affinity and thermodynamics of the interaction between this compound and its target protein in real-time. This data is crucial for establishing a quantitative structure-activity relationship.
Patch-Clamp Electrophysiology: This technique allows for the direct measurement of the effect of the compound on the activity of ion channels in living cells, providing direct evidence of its functional consequences at the cellular level.
Design and Synthesis of Next-Generation Derivatives based on SAR
Structure-activity relationship (SAR) studies form the cornerstone of rational drug design. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key molecular features responsible for its therapeutic effects. Future research in this area will likely focus on:
Modification of the N-3 Substituent: The acetoxymethyl group at the N-3 position is a key feature of the molecule. Exploring a range of other ester and ether functionalities at this position could modulate the compound's solubility, metabolic stability, and potency.
Variation of the C-5 Substituents: The ethyl and phenyl groups at the C-5 position are critical for the anticonvulsant activity of many hydantoins. nih.gov The introduction of different alkyl and aryl groups, as well as heterocyclic moieties, could lead to derivatives with altered selectivity profiles and improved efficacy.
Introduction of Chiral Centers: The synthesis of enantiomerically pure analogs will be crucial to determine if the biological activity is stereospecific, which could lead to the development of single-enantiomer drugs with improved therapeutic windows.
Hybrid Molecule Design: The conjugation of the hydantoin scaffold with other pharmacophores known to interact with relevant biological targets could lead to the development of multi-target ligands with novel mechanisms of action.
The following table outlines some potential modifications to the this compound structure and the rationale behind them, based on established SAR principles for hydantoin derivatives. nih.govchemicalbook.com
| Position of Modification | Proposed Modification | Rationale |
| N-3 | Replacement of acetoxymethyl with longer chain esters or ethers. | To modulate lipophilicity and metabolic stability. |
| C-5 (Phenyl group) | Introduction of electron-withdrawing or electron-donating groups. | To investigate the influence of electronic effects on binding affinity. |
| C-5 (Ethyl group) | Replacement with other small alkyl or cycloalkyl groups. | To probe the steric requirements of the binding pocket. |
| N-1 | Introduction of small alkyl groups. | To explore the impact on hydrogen bonding and overall activity. |
Q & A
Q. What are the recommended synthetic routes for 3-acetoxymethyl-5-ethyl-5-phenylhydantoin, and how do reaction conditions influence yield?
The compound can be synthesized via the Bucherer–Berg reaction, which involves condensation of ketones with ammonium carbonate and potassium cyanide. For derivatives with acetoxymethyl groups, post-synthetic modifications (e.g., acetylation of hydroxyl intermediates) are typical. Key factors include pH control (optimized at 8–9), solvent polarity (ethanol/water mixtures), and temperature (55–60°C) to avoid side reactions like hydrolysis of the acetoxymethyl group . Purity is enhanced by recrystallization from ethanol or acetonitrile, as demonstrated in analogous hydantoin syntheses .
Q. Which analytical techniques are critical for characterizing structural and purity parameters of this compound?
- Elemental analysis : Validates stoichiometry (C, H, N content) using combustion methods .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., acetoxymethyl vs. phenyl groups) and confirms stereochemistry.
- FTIR : Confirms carbonyl (C=O) stretches (~1750 cm⁻¹ for hydantoin ring) and ester (C-O) vibrations from the acetoxymethyl group .
- HPLC : Quantifies purity (>98% for pharmacological studies) using C18 columns and acetonitrile/water mobile phases .
Q. What safety protocols are essential during handling and storage?
While specific data for this compound is limited, analogous hydantoins require:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent ester group hydrolysis .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile reagents (e.g., cyanide derivatives) .
Advanced Research Questions
Q. How do solvatochromic properties of this compound inform its solvent compatibility in reaction design?
Solvatochromism studies (via UV-Vis spectroscopy) reveal polarity-dependent spectral shifts. For example, in polar solvents (e.g., DMSO), hypsochromic shifts indicate destabilization of the excited state due to hydrogen bonding with the hydantoin carbonyl. This data guides solvent selection for reactions requiring charge stabilization (e.g., SN2 substitutions) .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, solubility) across studies?
- Reproducibility checks : Validate methods using standardized protocols (e.g., USP monographs).
- Crystallography : X-ray diffraction confirms polymorphic variations that affect melting points .
- Meta-analysis : Compare data from peer-reviewed studies (e.g., Table I in for 5-methyl-5-phenylhydantoin analogs) to identify outliers caused by impurities or instrumentation errors.
Q. How can computational modeling predict the compound’s reactivity or biological activity?
- DFT calculations : Optimize geometry and electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., acetoxymethyl group as a leaving group).
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing phenyl groups) with activity in enzyme inhibition assays .
- Docking studies : Simulate binding to targets like 5-HT₆ receptors using AutoDock Vina, guided by triazine-hydantoin hybrid frameworks .
Q. What methodologies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Parallel synthesis : Use combinatorial libraries to vary substituents (e.g., replacing phenyl with pyridyl groups) .
- Catalysis : Employ phase-transfer catalysts (e.g., TEBA) for alkylation reactions at the hydantoin nitrogen .
- Kinetic monitoring : Track reaction progress via in-situ IR to minimize byproducts (e.g., over-alkylation) .
Methodological Considerations
- Data validation : Cross-reference spectroscopic data with published hydantoin analogs (e.g., 5-methyl-5-(3-substituted phenyl)hydantoins) .
- Error analysis : Quantify uncertainties in elemental analysis (±0.3% for C/H/N) and HPLC purity (±1.5%) .
- Ethical compliance : Adhere to non-medical use guidelines; this compound is not FDA-approved for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
